4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide
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Overview
Description
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring attached to a benzenesulfonamide moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with nonylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. Purification of the compound is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different functional groups.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated for its anticonvulsant properties and potential use in epilepsy treatment.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide stands out due to its unique combination of a pyrrolidinone ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
61633-11-2 |
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Molecular Formula |
C19H28N2O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C19H28N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-12,20H,2-8,13-15H2,1H3 |
InChI Key |
DMONDEAEYHFLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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